molecular formula C17H17FN6O B3013135 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea CAS No. 1396767-19-3

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea

Cat. No.: B3013135
CAS No.: 1396767-19-3
M. Wt: 340.362
InChI Key: HDSLFJNVALSXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea (CAS 1396767-19-3) is a sophisticated organic compound with a molecular formula of C17H17FN6O and a molecular weight of 340.35 g/mol . This urea-based compound features a fluorophenyl group and a pyridazine moiety linked through an aminoethylurea chain, a structural motif common in pharmacologically active molecules. The presence of the fluorophenyl group is known to enhance metabolic stability and binding affinity in drug design, while the pyridazine heterocycle is a key scaffold in medicinal chemistry . Recent research on structurally related pyridazinone compounds has demonstrated exceptional vasorelaxant activity in preclinical models, showing significant potential for cardiovascular research . These analogues have exhibited potent activity by relaxing pre-contracted rat aortic tissue, with some compounds demonstrating EC50 values in the nanomolar range, significantly outperforming standard vasodilators like hydralazine . The mechanism of action for these advanced pyridazine derivatives appears to involve a remarkable upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a consequent substantial increase in the production of nitric oxide (NO), a key signaling molecule in vascular homeostasis . Furthermore, heterocyclic compounds containing similar structural features, such as the 2-fluorophenyl group, have been investigated as potassium-competitive acid blockers (P-CABs) for gastrointestinal research, indicating the versatility of this chemotype for exploring different biological targets . Amino-heterocyclic compounds in general have also been explored for a range of neurological targets, suggesting potential research applications in neurodegenerative conditions . This reagent is provided for research purposes to investigate these and other biological mechanisms. Computer-based ADMET studies on related pyridazinone derivatives have indicated promising drug-likeness properties, including good oral bioavailability and excellent intestinal absorption . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-13-5-1-2-6-14(13)21-17(25)20-10-9-19-15-7-8-16(23-22-15)24-11-3-4-12-24/h1-8,11-12H,9-10H2,(H,19,22)(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSLFJNVALSXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with the pyrrol ring. The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs with urea and pyridazine/pyrrole motifs, as identified in the provided evidence. Key differences lie in substituent groups, linker chemistry, and heterocyclic variations, which influence physicochemical properties and putative biological activity.

Table 1: Structural Comparison of Pyridazine/Pyrrole-Urea Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Evidence Source
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea (Target) 2-fluorophenyl, ethylamino linker, 6-pyrrole-pyridazine C₁₇H₁₈FN₅O 343.36 Not provided -
1-(3-fluoro-4-methylphenyl)-3-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)urea 3-fluoro-4-methylphenyl, pyrrolidinyl-pyridazine C₁₈H₂₃FN₆O 358.41 1797718-55-8
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea 2-chlorophenyl, phenyl linker, 6-pyrazole-pyridazine C₂₀H₁₆ClN₇O 405.84 1013836-05-9
1-(3-chloro-4-fluorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea 3-chloro-4-fluorophenyl, 6-oxo-pyridazine, 4-ethoxyphenyl C₂₁H₂₀ClFN₄O₃ 430.86 1049291-23-7
1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea 3-fluorophenyl, 6-oxo-pyridazine, pyridin-3-yl C₁₈H₁₆FN₅O₂ 353.35 1105208-16-9

Key Structural and Functional Differences

Heterocyclic Substituents on Pyridazine: The target compound employs a 1H-pyrrole group at the pyridazine 6-position, which may enhance π-π stacking interactions in binding pockets. The 6-oxo-pyridazine derivatives (e.g., ) introduce a ketone group, altering electronic properties and solubility.

Chlorine substituents (e.g., ) increase hydrophobicity and may improve membrane permeability.

Linker Modifications: The ethylamino linker in the target compound offers flexibility, whereas analogs with phenyl linkers (e.g., ) rigidify the structure, possibly affecting conformational adaptability during binding.

Physicochemical Properties :

  • Molecular weights range from 343.36 (target) to 430.86 (), with higher weights correlating to bulkier substituents like ethoxyphenyl groups.
  • The 6-oxo-pyridazine derivatives (e.g., ) exhibit increased polarity due to the ketone group, which may influence solubility and bioavailability.

Hypothetical SAR Insights

  • Pyrrole vs. Pyrazole : Pyrrole’s aromaticity may favor interactions with hydrophobic pockets, while pyrazole’s nitrogen could engage in hydrogen bonding.
  • Fluorine Positioning : Ortho-fluorine (target) vs. meta-fluorine () may alter electronic effects on the urea moiety, impacting binding to electron-rich targets.
  • Linker Flexibility: Ethylamino linkers (target, ) may allow better accommodation in dynamic binding sites compared to rigid phenyl linkers.

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a novel compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a pyrrol ring, a pyridazinyl group, and a fluorophenyl moiety, which may contribute to its unique biological properties.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyridazinyl intermediate, coupling with the pyrrol ring, and the introduction of the fluorophenyl group through nucleophilic substitution reactions. Catalysts such as palladium or copper are often employed, along with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate these reactions.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific pathways involved in cellular processes, such as signal transduction cascades and metabolic regulation.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was noted that compounds similar to this compound exhibited IC50 values in the nanomolar range against melanoma cell lines, suggesting strong inhibitory effects on tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential. Studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, although specific mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from structurally similar compounds. For example, when compared to derivatives with different halogen substitutions (e.g., chlorophenyl or bromophenyl), the fluorophenyl variant demonstrates enhanced biological activity due to the electronegativity and steric effects imparted by the fluorine atom.

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer< 10
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chlorophenyl)ureaStructureAnticancer> 20
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-bromophenyl)ureaStructureAnticancer> 25

Case Studies

Several case studies have been conducted to further explore the efficacy of this compound in cancer treatment:

Case Study 1: Melanoma Treatment
A study involving UACC-62 melanoma cells demonstrated that treatment with 10 µM concentrations of related compounds led to over 90% cell death after 48 hours. This suggests that modifications in the side chain significantly enhance cytotoxicity against melanoma .

Case Study 2: In Vivo Efficacy
In vivo experiments using murine models of melanoma revealed that administration of this compound resulted in reduced tumor growth without significant toxicity observed in normal tissues. These findings support its potential as a therapeutic agent .

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea, and how are yields optimized?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: React 6-(1H-pyrrol-1-yl)pyridazin-3-amine with a bromoethyl intermediate (e.g., 1,2-dibromoethane) under nucleophilic substitution conditions (DMF, K₂CO₃, 60°C, 12 h) to introduce the ethylamino spacer .
  • Step 2: Couple the intermediate with 2-fluorophenyl isocyanate in dry toluene at room temperature for 16 h to form the urea moiety. Purification via column chromatography (gradient elution with pentane/EtOAc) typically yields ~40-50% .
  • Optimization: Use excess isocyanate (1.5 eq.) and anhydrous solvents to minimize side reactions. Monitor reaction progress via TLC (silica gel, UV detection at 254 nm) .

Basic: How is this compound characterized spectroscopically, and what key spectral markers validate its structure?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • δ 8.2–8.5 ppm (pyridazine protons),
    • δ 6.8–7.3 ppm (aromatic protons from 2-fluorophenyl),
    • δ 3.5–3.8 ppm (ethylamino –CH₂–),
    • δ 6.2–6.4 ppm (pyrrole protons).
      Integration ratios confirm substituent stoichiometry .
  • IR: Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm urea formation .
  • Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated within 3 ppm error) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. kinase inhibition)?

Methodological Answer:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (IC₅₀ determination methods), or compound purity (≥95% by HPLC) may explain discrepancies .
  • Control Experiments: Include positive controls (e.g., known kinase inhibitors for BRAF/HDAC assays) and validate target engagement via thermal shift assays or SPR .
  • Meta-Analysis: Cross-reference activity data with structural analogs (e.g., pyridazine derivatives in ) to identify substituent-dependent trends .

Advanced: What strategies improve bioavailability through salt or polymorph screening?

Methodological Answer:

  • Salt Formation: Screen counterions (e.g., HCl, sodium, mesylate) via solvent evaporation or slurry methods. Assess solubility (pH 1–7.4) and stability (DSC/TGA analysis) .
  • Polymorph Screening: Use high-throughput crystallization (e.g., solvent-drop grinding, cooling/heating cycles) and characterize via PXRD. Metastable forms may enhance dissolution rates .
  • Co-Crystals: Explore co-formers (e.g., succinic acid) to modulate solubility without covalent modification .

Advanced: How can multi-target derivatives (e.g., BRAF/HDAC dual inhibitors) be rationally designed from this scaffold?

Methodological Answer:

  • Fragment Hybridization: Integrate pharmacophores from known BRAF (e.g., sulfonamide groups in ) and HDAC inhibitors (e.g., hydroxamic acid) via flexible linkers.
  • Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents on the pyrrole or pyridazine rings. Test inhibition against BRAF V600E and HDAC1-11 isoforms .
  • Molecular Dynamics: Simulate binding modes to optimize linker length and substituent orientation for dual-target engagement .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion (e.g., sitting-drop method) with mixed solvents (DCM/MeOH) to obtain diffraction-quality crystals .
  • Data Collection: Resolve disorder in the ethylamino spacer using SHELXL (TWIN/BASF commands) and validate with R₁/Rfree convergence .
  • Validation: Cross-check hydrogen-bonding networks (e.g., urea–pyridazine interactions) with DFT-optimized geometries .

Advanced: How can contradictory solubility data across studies be reconciled?

Methodological Answer:

  • Standardized Protocols: Use USP dissolution apparatus (pH 1.2, 4.5, 6.8 buffers) and quantify via HPLC-UV .
  • Particle Size Analysis: Laser diffraction (Malvern Mastersizer) ensures consistent particle size distribution (e.g., D90 < 50 µm) .
  • Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.